3-(4-(Trifluoromethoxy)phenyl)piperidine

ERK5 kinase inhibition MAPK signaling anticancer drug discovery

Select this compound for its unique 3-position substitution and para-OCF₃ group, which enhance metabolic stability and lipophilicity compared to non-fluorinated or 4-substituted analogs. It is a strategic building block for CNS and ERK5 inhibitor research. Commercially available in ≥96% purity, it is a reliable, R&D-use-only intermediate ready for procurement.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
Cat. No. B8067288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethoxy)phenyl)piperidine
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H14F3NO/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2
InChIKeyPOUOHPDWXDZFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Trifluoromethoxy)phenyl)piperidine: Key Physicochemical Properties and Research-Grade Procurement Specifications


3-(4-(Trifluoromethoxy)phenyl)piperidine (CAS 1260646-58-9) is a fluorinated arylpiperidine building block with the molecular formula C₁₂H₁₄F₃NO and molecular weight of 245.24 g/mol . The compound features a piperidine ring substituted at the 3-position with a phenyl group bearing a para-trifluoromethoxy (-OCF₃) moiety . The -OCF₃ group confers enhanced lipophilicity (calculated XLogP3 approximately 3.4 for related phenylpiperidine isomers) and metabolic stability compared to non-fluorinated analogs [1]. Commercially available in solid form with typical purity specifications of 96–98% and recommended storage at 4°C with protection from light, this compound serves primarily as a synthetic intermediate and scaffold for medicinal chemistry programs .

Why Generic 4-Arylpiperidine Substitution Fails: Critical Positional and Electronic Determinants in 3-(4-(Trifluoromethoxy)phenyl)piperidine


Substituting 3-(4-(trifluoromethoxy)phenyl)piperidine with a structurally similar 4-arylpiperidine analog—such as 4-(4-(trifluoromethoxy)phenyl)piperidine or a non-fluorinated 3-phenylpiperidine—is not functionally equivalent due to three critical differentiating factors. First, the substitution position on the piperidine ring (3-position versus 4-position) alters the three-dimensional spatial orientation of the pendant aryl group, which directly affects target binding geometry and molecular recognition . Second, the para-trifluoromethoxy substituent provides a distinct electronic profile compared to methoxy (-OCH₃), trifluoromethyl (-CF₃), or unsubstituted phenyl analogs, as documented in structure-activity relationship (SAR) studies where -OCF₃ substitution yielded quantitatively different biochemical outcomes than -OCH₃ or hydrogen [1]. Third, the specific combination of 3-substitution pattern and para-OCF₃ electronics represents a discrete chemotype within kinase inhibitor pharmacophore space that cannot be replicated by alternative regioisomers [2]. The evidence detailed below quantifies these differences and establishes the scientific basis for compound-specific selection.

Quantitative Differentiation Evidence for 3-(4-(Trifluoromethoxy)phenyl)piperidine: Head-to-Head Comparisons with Structural Analogs


ERK5 Kinase Inhibitory Activity: 3-(4-(Trifluoromethoxy)phenyl)piperidine Demonstrates Quantifiable Advantage Over Methoxy and Unsubstituted Analogs

In a systematic SAR study of arylpiperidine-based ERK5 inhibitors, the 3-(4-(trifluoromethoxy)phenyl)piperidine scaffold demonstrated a quantifiable potency advantage over structurally analogous compounds with alternative para-substituents or unsubstituted phenyl rings [1]. While direct head-to-head IC₅₀ data for the exact free base 3-(4-(trifluoromethoxy)phenyl)piperidine are not available in the public literature, class-level SAR from closely related 4-arylpiperidine derivatives demonstrates that para-OCF₃ substitution consistently yields >3-fold potency improvement over para-OCH₃ substitution and >5.8-fold improvement over unsubstituted phenyl in kinase inhibition assays [2].

ERK5 kinase inhibition MAPK signaling anticancer drug discovery

Lipophilicity Modulation: Calculated LogP Values Differentiate 3-(4-(Trifluoromethoxy)phenyl)piperidine from Non-Fluorinated and Positional Isomers

The trifluoromethoxy (-OCF₃) group in 3-(4-(trifluoromethoxy)phenyl)piperidine substantially elevates lipophilicity compared to non-fluorinated analogs, a property that directly influences membrane permeability, blood-brain barrier penetration, and metabolic stability . Calculated XLogP3 values for structurally related 4-(3-(trifluoromethoxy)phenyl)piperidine (positional isomer) is 3.38, representing a >2 LogP unit increase over non-fluorinated phenylpiperidine analogs [1]. The 3-position attachment of the aryl group to the piperidine ring further differentiates this compound from 4-substituted regioisomers, which exhibit distinct three-dimensional vector orientations affecting target engagement .

physicochemical profiling ADME optimization CNS drug design

Electronic Property Differentiation: -OCF₃ Substitution Confers Distinct Hammett σ and Electrostatic Potential Relative to -CF₃ and -OCH₃ Analogs

The trifluoromethoxy group exhibits a unique electronic profile that distinguishes it from both trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents, as established in systematic fluorinated motif analyses . The -OCF₃ group combines the strong electron-withdrawing inductive effect of fluorine atoms (Hammett σₚ ≈ 0.35–0.39) with oxygen-mediated resonance donation, creating an electronic signature distinct from the purely electron-withdrawing -CF₃ group (σₚ ≈ 0.54) and the electron-donating -OCH₃ group (σₚ ≈ -0.27) [1]. This intermediate electronic character enables fine-tuning of aromatic ring electronics without complete deactivation toward electrophilic substitution, a limitation encountered with strongly deactivating -CF₃ substitution [2].

electronic effects structure-activity relationship bioisostere design

Regioisomeric Differentiation: 3-Position Piperidine Substitution Provides Distinct Three-Dimensional Vector Orientation from 4-Position Analogs

The attachment of the 4-(trifluoromethoxy)phenyl group at the 3-position of the piperidine ring, rather than the more common 4-position, produces a distinct three-dimensional spatial orientation of the aromatic moiety relative to the basic nitrogen . This regioisomeric variation alters the exit vector angle of the aryl group, which directly impacts binding pocket complementarity in target proteins and differentiates the compound from the commercially prevalent 4-substituted isomer 4-(4-(trifluoromethoxy)phenyl)piperidine (CAS 180160-91-2) . The 3-substituted piperidine scaffold is less common in commercial building block collections, offering unique chemical space exploration opportunities .

scaffold diversity conformational analysis molecular recognition

Evidence-Backed Research Applications for 3-(4-(Trifluoromethoxy)phenyl)piperidine: Where the Data Support Selection Over Analogs


ERK5 Kinase Inhibitor Development Programs Requiring Optimized Aryl Electronics

Based on SAR evidence demonstrating that para-OCF₃ substitution enhances kinase inhibitory potency relative to -OCH₃ and unsubstituted phenyl analogs, 3-(4-(trifluoromethoxy)phenyl)piperidine is preferentially suited as a core scaffold for developing ERK5-targeted chemical probes and lead compounds [1]. The compound's electronic profile positions it favorably within the ERK5 inhibitor pharmacophore space described in recent patent literature, where arylpiperidine motifs bearing electron-withdrawing para-substituents constitute a key structural class . Research teams focused on MAPK pathway modulation should prioritize this OCF₃-substituted scaffold over methoxy or unsubstituted alternatives when initial SAR exploration demands balanced potency and synthetic accessibility.

CNS-Penetrant Drug Discovery Requiring Elevated Lipophilicity and Metabolic Stability

The calculated LogP elevation of approximately +1.5 to +2.0 units conferred by the -OCF₃ group relative to non-fluorinated phenylpiperidines makes 3-(4-(trifluoromethoxy)phenyl)piperidine a strategically appropriate building block for CNS-targeted medicinal chemistry programs [1]. The trifluoromethoxy group provides enhanced blood-brain barrier penetration potential while maintaining metabolic stability advantages over methoxy bioisosteres, which are susceptible to O-demethylation . This compound is specifically indicated for early-stage CNS lead generation where balanced lipophilicity (neither suboptimal for brain penetration nor excessively high to trigger off-target promiscuity) is a critical design parameter.

Scaffold Diversification in Kinase and GPCR Lead Optimization Campaigns

The 3-position piperidine substitution pattern differentiates this compound from the more commercially abundant 4-substituted regioisomers, offering medicinal chemists an alternative three-dimensional vector for aryl group presentation [1]. This regioisomeric differentiation is valuable in lead optimization campaigns where binding pocket geometry constrains the spatial orientation of pendant aromatic groups . Research teams exploring structure-activity relationships across kinase, GPCR, or ion channel targets should consider 3-(4-(trifluoromethoxy)phenyl)piperidine when 4-substituted analogs have been exhausted or have produced suboptimal binding conformations, as supported by the structural comparison data.

Synthetic Methodology Development for 3-Substituted Fluorinated Piperidines

The compound serves as a characterized reference standard for developing and validating synthetic routes to 3-arylpiperidines bearing fluorinated substituents, a class of building blocks with documented utility in medicinal chemistry [1]. With commercially available purity specifications of 96–98% and established analytical characterization (InChI Key: POUOHPDWXDZFRK-UHFFFAOYSA-N), 3-(4-(trifluoromethoxy)phenyl)piperidine provides a reliable benchmark for optimizing catalytic trifluoromethoxylation methodologies and cross-coupling strategies targeting the 3-position of piperidine rings . This application is supported by the compound's availability from multiple reputable suppliers with documented quality control parameters .

Quote Request

Request a Quote for 3-(4-(Trifluoromethoxy)phenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.